molecular formula C26H21ClN6O6S B2606679 N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE CAS No. 902433-84-5

N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B2606679
CAS No.: 902433-84-5
M. Wt: 581
InChI Key: SLRXJMYHEXPZPI-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5) Source . Its primary research value lies in its ability to selectively block TGF-β-mediated Smad signaling, a pathway critically involved in a multitude of cellular processes including epithelial-mesenchymal transition (EMT), fibrosis, cell proliferation, and immune regulation Source . Researchers utilize this compound as a critical pharmacological tool to investigate the pathological roles of TGF-β signaling in various disease models, particularly in cancer metastasis, where TGF-β promotes invasiveness, and in fibrotic diseases of the liver, lung, and kidney Source . By inhibiting ALK5 autophosphorylation, this compound prevents the subsequent phosphorylation of Smad2/3, thereby modulating gene expression and offering a mechanism to dissect the complex dual roles of TGF-β as both a tumor suppressor and a promoter of progression in late-stage cancers. Its application is essential for studies aiming to understand TGF-β pathway dynamics and for evaluating the therapeutic potential of ALK5 inhibition in preclinical research.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6O6S/c1-37-20-9-6-15(10-18(20)27)28-23(34)13-40-26-29-19-12-22(39-3)21(38-2)11-17(19)25-30-24(31-32(25)26)14-4-7-16(8-5-14)33(35)36/h4-12H,13H2,1-3H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRXJMYHEXPZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline structure.

    Introduction of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: Methoxylation is achieved by reacting the compound with methanol in the presence of a catalyst.

    Chlorination: Chlorination is performed using thionyl chloride or similar reagents.

    Final Coupling: The final step involves coupling the intermediate with 3-chloro-4-methoxyaniline under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction of the nitro group to an amine is possible using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a triazoloquinazoline core, which is known for its biological activity. The presence of the chloro and methoxy groups enhances its lipophilicity and potential bioactivity.

Medicinal Chemistry

N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfany}acetamide has been investigated for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit cytotoxic activity against various cancer cell lines. The triazole moiety is particularly noted for its role in enhancing anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Studies have shown that derivatives of triazoloquinazolines possess antimicrobial properties. This compound's structure suggests it may interact with bacterial enzymes or cell membranes, thereby inhibiting growth. Research into related compounds has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

Compounds featuring the quinazoline scaffold are known to exhibit anti-inflammatory effects. The presence of the methoxy and nitro groups may contribute to this activity by modulating inflammatory pathways. Investigations into similar compounds have revealed their potential in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Emerging research suggests that compounds like N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfany}acetamide may offer neuroprotective benefits. Studies focusing on related structures indicate potential in mitigating neurodegenerative diseases by preventing oxidative stress and promoting neuronal survival.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazoloquinazoline derivatives for anticancer activity against breast cancer cell lines. The results indicated that modifications to the phenyl group significantly impacted cytotoxicity, suggesting that N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfany}acetamide could be a promising candidate for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, researchers tested various quinazoline derivatives against resistant bacterial strains. The findings highlighted the efficacy of specific modifications in enhancing antimicrobial activity, indicating that similar strategies could be applied to N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfany}acetamide .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Substituted Quinazolinones

describes 1,2,3-triazole-substituted quinazolinones synthesized via click chemistry. While these lack the triazoloquinazoline core of the target compound, they share key features:

  • Structural Overlap : Both classes incorporate nitrogen-rich heterocycles (triazole/quinazoline) linked to aromatic systems.
  • Synthetic Routes : The target compound’s synthesis likely involves multi-step coupling reactions (e.g., Ullmann or nucleophilic substitution for sulfanyl acetamide attachment), akin to the methods in that use anthranilamide and propoxyl bromide .
  • Biological Potential: Skelton et al. (1999) demonstrated that quinazolinone derivatives exhibit anticancer activity by targeting thymidylate synthase . The nitro group in the target compound may enhance cytotoxicity via redox cycling, similar to nitrophenyl-containing chemotherapeutics .

Table 1: Key Structural and Functional Comparisons

Feature Target Compound Triazole-Quinazolinone ()
Core Structure Triazolo[1,5-c]quinazoline Quinazolinone + 1,2,3-triazole
Key Substituents 4-Nitrophenyl, 3-chloro-4-methoxyphenyl Phenyl, hydroxybenzaldehyde derivatives
Sulfanyl Group Present (acetamide-linked) Absent
Reported Bioactivity Hypothesized kinase inhibition Anticancer (thymidylate synthase inhibition)
Azo-Phenol and Acetamide Derivatives

compares azo-phenol and acetamide derivatives using DFT calculations. Although structurally distinct, these studies highlight methodologies applicable to the target compound:

  • Electronic Effects : The nitro group in the target compound may induce similar electronic perturbations (e.g., charge redistribution) as observed in nitrophenyl azo dyes, affecting solubility and reactivity .
  • Stability: DFT analyses in suggest that acetamide derivatives exhibit greater conformational stability than phenol analogs due to hydrogen-bonding networks . This could imply enhanced metabolic stability for the target compound’s acetamide side chain.
Substituent Impact on Activity
  • Methoxy Groups : The 8,9-dimethoxy groups in the target compound may enhance membrane permeability, as seen in methoxy-substituted alkaloids (e.g., colchicine) .

Biological Activity

N-(3-Chloro-4-methoxyphenyl)-2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the biological properties of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound features a quinazoline core structure modified with triazole and sulfanyl groups. Its molecular formula is C21H17ClN5O3SC_{21}H_{17}ClN_{5}O_{3}S with a molecular weight of approximately 511.91 g/mol.

PropertyValue
Molecular FormulaC21H17ClN5O3S
Molecular Weight511.91 g/mol
CAS Number902593-90-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The quinazoline and triazole moieties are known to exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and inflammation.

Inhibition of Cancer Cell Lines

Recent studies have demonstrated that compounds similar to this compound show selective cytotoxicity against Bcl-2-expressing human cancer cell lines. For instance, a related compound exhibited sub-micromolar IC50 values against these cell lines, indicating strong growth-inhibitory activity .

Biological Activity Studies

Several studies have assessed the biological activities of compounds within the same class as this compound:

  • Anticancer Activity :
    • Compounds were tested for their ability to induce apoptosis in cancer cells through Bcl-2 inhibition.
    • The activity was linked to structural features such as the presence of methoxy and nitro groups which enhance binding affinity to target proteins.
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways relevant to cancer and inflammation.
    • Specific IC50 values for enzyme inhibition were reported in related studies but require further elucidation for this specific compound.

Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of structurally similar compounds on various human cancer cell lines. The results indicated that modifications in the triazole ring significantly influenced the cytotoxicity profiles. The study highlighted the importance of substituent groups for enhancing biological activity .

Study 2: SAR Analysis

Structure-Activity Relationship (SAR) analyses have been conducted on related compounds to identify key structural features that contribute to their biological efficacy. These studies revealed that compounds with specific substitutions on the quinazoline ring exhibited enhanced selectivity and potency against targeted cancer cell lines .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the triazoloquinazoline core followed by functionalization via nucleophilic substitution or coupling reactions. Key steps include:

  • Core formation : Cyclization of anthranilic acid derivatives under acidic conditions to generate the triazoloquinazoline scaffold .
  • Sulfanyl acetamide linkage : Reaction of the core with chloroacetyl chloride derivatives in solvents like DMF or dioxane, catalyzed by triethylamine (TEA) .
  • Purification : Recrystallization from ethanol-DMF mixtures or chromatography . Optimization strategies include Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst ratios. Flow chemistry methods may enhance reproducibility and yield .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • HPLC : Monitors reaction progress and purity, especially for sulfoxide/sulfone byproducts during oxidation .
  • NMR and MS : Confirm structural integrity, particularly for the triazoloquinazoline core and nitro-phenyl substituents .
  • X-ray crystallography : Resolves stereochemical ambiguities in the triazole ring system .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • In vitro assays : Antimicrobial (MIC against E. coli or S. aureus), anticancer (MTT assay on HeLa or MCF-7 cells), or enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) .
  • In vivo models : PTZ-induced seizures in mice for anticonvulsant activity or formalin-induced edema in rats for anti-inflammatory effects .

Advanced Research Questions

Q. How can computational modeling guide the rational design of analogs with improved bioactivity?

  • Docking studies : Predict binding affinity to targets like GABA receptors or kinases using software (AutoDock, Schrödinger). Focus on the nitro-phenyl group’s electrostatic interactions .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes over time, particularly for the triazoloquinazoline core .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Validate anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to determine if discrepancies arise from rapid degradation in certain models .
  • Comparative SAR : Test structurally defined analogs (e.g., furan vs. pyrazine substitutions) to isolate key pharmacophores .

Q. How can reaction conditions be tailored to minimize byproducts during sulfanyl acetamide coupling?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis .
  • Temperature control : Maintain reactions at 20–25°C to prevent thiourea byproduct formation .
  • Catalyst screening : Substitute TEA with DBU for higher yields in sterically hindered couplings .

Methodological Considerations Table

Challenge Recommended Approach Key References
Low synthetic yieldDoE-guided optimization of solvent (dioxane vs. DMF) and catalyst (TEA vs. DBU)
Bioactivity variabilityOrthogonal assays (apoptosis + proliferation) + metabolic stability testing
Structural ambiguityX-ray crystallography + comparative NMR analysis of analogs
Byproduct formationTemperature-controlled reactions (<25°C) + HPLC monitoring

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